2,4-Hexadiynedioic acid, dimethyl ester
Description
Contextualization within Diyne and Dicarboxylic Acid Ester Chemistry
2,4-Hexadiynedioic acid, dimethyl ester, with the chemical formula C₈H₆O₄, is a molecule that incorporates two key functional groups: a conjugated diyne and two methyl ester groups. This positions it at the intersection of two important areas of organic chemistry.
Diyne Chemistry: A diyne is a hydrocarbon containing two carbon-carbon triple bonds. nih.gov In the case of this compound, these triple bonds are conjugated, meaning they are separated by a single bond. This conjugation leads to the delocalization of π-electrons across the four alkyne carbons, resulting in a rigid, linear structure and unique electronic properties. lookchem.com Conjugated diynes are known for their increased reactivity compared to isolated alkynes and are found in various natural products and serve as precursors to complex molecular scaffolds. lookchem.com
Dicarboxylic Acid Ester Chemistry: Dicarboxylic acids and their esters are organic compounds containing two carboxyl groups or two ester groups, respectively. wikipedia.org These compounds are fundamental in organic chemistry and are widely used in the synthesis of polymers, such as polyesters and polyamides. The presence of two ester functionalities in this compound allows for a range of chemical transformations, including hydrolysis, amidation, and transesterification, and provides sites for polymerization.
The combination of the rigid, electron-deficient diyne core with the reactive ester end-groups makes this compound a bifunctional molecule with significant potential in both materials science and synthetic organic chemistry.
Rationale for Academic Investigation of this compound
The academic investigation of this compound is driven by several key factors:
Advanced Materials: The conjugated diyne core is a chromophore and can be susceptible to topochemical polymerization in the solid state when exposed to heat or UV radiation. researchgate.netscielo.org.mx This process can lead to the formation of highly conjugated polydiacetylenes, a class of polymers known for their interesting optical and electronic properties. The ester groups can influence the packing of the monomer in the solid state, which is a critical factor for successful topochemical polymerization.
Synthetic Utility: The molecule serves as a versatile building block in organic synthesis. The electrophilic nature of the diyne system makes it susceptible to nucleophilic attack, and it can participate in various cycloaddition reactions. The ester groups provide handles for further functionalization and for incorporation into larger molecular frameworks.
Structural Interest: The linear, rigid structure of the diyne unit is of fundamental interest for the construction of well-defined molecular architectures, such as macrocycles and molecular rods.
Historical Overview of Research on Acetylenic Diesters
Research into acetylenic compounds has a long history, dating back to the 19th century. The study of acetylenic esters, and more specifically diesters, gained momentum in the mid-20th century as our understanding of organic reaction mechanisms grew.
Early research focused on the fundamental reactivity of the carbon-carbon triple bond in the presence of electron-withdrawing ester groups. A significant milestone in the synthesis of diacetylenic compounds was the development of oxidative coupling reactions, such as the Glaser coupling (1869) and its subsequent modifications like the Hay (1962) and Eglinton couplings. These methods allow for the dimerization of terminal alkynes to form symmetrical diynes. For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling (1957) became a key transformation, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt.
In the context of diacetylenic dicarboxylic acids and their esters, early work, such as that by Jones, Shaw, and Whiting in 1954, explored their prototropic rearrangements. rsc.org The development of facile methods for the preparation of acetylenedicarboxylic acid and its esters, such as dimethyl acetylenedicarboxylate, provided crucial starting materials for further elaboration into more complex acetylenic systems. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
88697-12-5 |
|---|---|
Molecular Formula |
C8H6O4 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
dimethyl hexa-2,4-diynedioate |
InChI |
InChI=1S/C8H6O4/c1-11-7(9)5-3-4-6-8(10)12-2/h1-2H3 |
InChI Key |
VIFLSBRKJGYTHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC#CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Hexadiynedioic Acid, Dimethyl Ester and Analogues
Direct Esterification and Transesterification Approaches
Direct esterification of 2,4-hexadiynedioic acid with methanol (B129727), typically in the presence of an acid catalyst, is a straightforward method for the synthesis of its dimethyl ester. This classic reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form a tetrahedral intermediate, which then eliminates water to yield the ester.
Transesterification offers an alternative route, where a different ester of 2,4-hexadiynedioic acid is reacted with a large excess of methanol, again with an acid or base catalyst, to produce the desired dimethyl ester. While direct esterification is more common for the initial synthesis, transesterification can be useful for converting other esters to the methyl variant.
Alkynylation and Coupling Strategies for Diyne Moiety Construction
The construction of the central diyne unit is a critical step in the synthesis of 2,4-hexadiynedioic acid, dimethyl ester and its analogues. Several powerful coupling reactions are employed for this purpose, primarily involving the formation of a carbon-carbon single bond between two alkyne fragments.
Glaser Coupling: This is one of the oldest methods for the oxidative homocoupling of terminal alkynes. wikipedia.orgrsc.org It traditionally uses copper(I) salts, such as copper(I) chloride or bromide, an oxidant (often air), and a base like ammonia (B1221849) in an aqueous or alcoholic solvent. wikipedia.org The reaction proceeds through the formation of copper(I) acetylide complexes. wikipedia.org
Eglinton Reaction: A modification of the Glaser coupling, the Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine (B92270) to couple two terminal alkynes. wikipedia.orgsynarchive.comorganic-chemistry.orgambeed.com This method has been instrumental in the synthesis of various natural products. wikipedia.org
Hay Coupling: This variant of the Glaser coupling employs a catalytic amount of a copper(I) salt complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgsynarchive.com The use of TMEDA enhances the solubility of the catalyst and accelerates the reaction. synarchive.comorganic-chemistry.org Oxygen from the air serves as the oxidant to regenerate the active copper(II) species in the catalytic cycle. wikipedia.org
Cadiot-Chodkiewicz Coupling: This is a highly versatile method for the synthesis of unsymmetrical diynes. alfa-chemistry.comrsc.org It involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. rsc.orgresearchgate.net This reaction is crucial for constructing diynes with different substituents on either side of the diyne core. alfa-chemistry.com The accepted mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the 1,3-diyne. alfa-chemistry.com Recent advancements have focused on developing more efficient and selective protocols, including the use of co-catalysts like palladium. alfa-chemistry.comresearchgate.net
Table 1: Comparison of Common Alkyne Coupling Reactions
| Reaction | Catalyst/Reagent | Reactants | Product Type | Key Features |
|---|---|---|---|---|
| Glaser Coupling | Copper(I) salt, oxidant, base | Terminal alkyne | Symmetrical diyne | Oldest method, uses air as an oxidant. wikipedia.orgrsc.org |
| Eglinton Reaction | Stoichiometric Copper(II) salt, pyridine | Terminal alkyne | Symmetrical diyne | A modification of Glaser coupling. wikipedia.orgsynarchive.comorganic-chemistry.org |
| Hay Coupling | Catalytic Copper(I)-TMEDA complex, air | Terminal alkyne | Symmetrical diyne | Accelerated reaction rate due to TMEDA ligand. wikipedia.orgsynarchive.com |
| Cadiot-Chodkiewicz Coupling | Copper(I) salt, base | Terminal alkyne and 1-haloalkyne | Unsymmetrical diyne | Allows for the synthesis of asymmetric diynes. alfa-chemistry.comrsc.org |
Green Chemistry Principles in Synthetic Routes to this compound
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. the-gist.orgnih.gov The synthesis of this compound can be approached with several green chemistry principles in mind.
Key aspects of greener synthesis include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. the-gist.org Coupling reactions like the Glaser and Hay couplings are inherently atom-economical for the formation of the diyne core.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, recent developments in Glaser coupling have explored the use of water as a solvent, avoiding the need for organic solvents and bases. rsc.org
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. the-gist.org The Hay coupling, which uses a catalytic amount of copper, is a greener alternative to the stoichiometric Eglinton reaction. wikipedia.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis has emerged as an energy-efficient method for promoting reactions like the homocoupling of terminal alkynes. researchgate.net
Renewable Feedstocks: Utilizing starting materials derived from renewable resources can significantly improve the sustainability of a synthetic route. While not directly applicable to the core synthesis of the diyne itself, this principle is relevant in the broader context of producing related unsaturated compounds. nih.govrug.nlresearchgate.netkit.edu
Chemo- and Regioselective Synthesis of Advanced Intermediates
The synthesis of more complex analogues of this compound often requires precise control over the reactivity of different functional groups (chemoselectivity) and the orientation of bond formation (regioselectivity).
For instance, in the construction of unsymmetrical diynes via Cadiot-Chodkiewicz coupling, the selective reaction of a specific terminal alkyne with a specific 1-haloalkyne is crucial, especially in the presence of other reactive sites in the molecules. nih.gov Similarly, when introducing substituents onto a pre-formed diyne backbone, reactions must be designed to target the desired position without affecting other parts of the molecule.
Palladium-catalyzed reactions are particularly noteworthy for their ability to achieve high levels of chemo- and regioselectivity in the synthesis of complex enynes and diynes. nih.govrsc.orgrsc.org The choice of ligands and reaction conditions plays a critical role in directing the outcome of these transformations. nih.gov
Enzyme-Catalyzed Synthesis of Related Unsaturated Diesters and Extrapolation to Diynes
Biocatalysis, utilizing enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly approach to synthesis. dss.go.thnih.govscielo.brnih.gov Lipases are a class of enzymes that are particularly effective at catalyzing esterification and transesterification reactions under mild conditions. scielo.brresearchgate.netnih.gov
The enzymatic synthesis of various unsaturated aliphatic polyesters has been demonstrated using lipases, such as Candida antarctica Lipase B (CALB). nih.govrug.nlresearchgate.net These processes often utilize monomers derived from renewable resources and can preserve sensitive functional groups like carbon-carbon double bonds. nih.govresearchgate.net
While the direct enzyme-catalyzed synthesis of diyne-containing diesters is less common, the principles established for other unsaturated systems can be extrapolated. A potential biocatalytic route to this compound could involve the lipase-catalyzed esterification of 2,4-hexadiynedioic acid with methanol. This approach would offer the advantages of high selectivity and mild reaction conditions, aligning with the principles of green chemistry.
Reactivity and Mechanistic Investigations of 2,4 Hexadiynedioic Acid, Dimethyl Ester
Polymerization Reactions of 2,4-Hexadiynedioic Acid, Dimethyl Ester
The polymerization of diacetylene compounds, such as this compound, is a subject of significant scientific interest due to the unique electronic and optical properties of the resulting polydiacetylene materials. These polymerization reactions can be initiated by thermal or ultraviolet (UV) irradiation and can proceed in both the solid state and solution phase.
Solid-State Polymerization Mechanisms and Kinetics
The solid-state polymerization of diacetylenes is a topochemical reaction, meaning the reactivity and the structure of the resulting polymer are governed by the arrangement of the monomer molecules in the crystal lattice. libretexts.org For polymerization to occur, the monomer units must be packed in a specific orientation that allows for a 1,4-addition reaction to proceed with minimal atomic displacement. libretexts.orgnih.gov This process leads to the formation of a highly ordered, fully conjugated polymer chain. nih.gov
The mechanism of solid-state polymerization is believed to initiate with the formation of a biradical dimer. acs.org This initiation step is followed by a propagation phase where adjacent monomer units add to the growing polymer chain. The kinetics of this process are often complex and can exhibit an autocatalytic effect, where the rate of polymerization increases as the reaction progresses. acs.org This has been attributed to the strain induced in the crystal lattice by the forming polymer, which can facilitate the reaction of neighboring monomer stacks. acs.org The reaction progress can be monitored by techniques such as differential scanning calorimetry (DSC), which measures the heat evolved during the exothermic polymerization process. mdpi.com
The activation energy for the solid-state polymerization of diacetylenes can be influenced by the nature of the substituent groups. For instance, in the solid-state thermal polymerization of 2,4-hexadiyne-1,6-diol (B1360023) bis-(p-toluenesulfonate) (PTS), a related diacetylene, the activation energy has been determined to be approximately 22.5 kcal/mol. researchgate.net
Solution-Phase Polymerization Pathways and Thermodynamics
While solid-state polymerization of diacetylenes is well-documented, solution-phase polymerization offers an alternative route to polydiacetylenes. However, achieving high molecular weight polymers in solution can be more challenging due to the random orientation of the monomer molecules and the increased possibility of side reactions.
The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of polymerization (ΔG = ΔH - TΔS). Polymerization is favorable when ΔG is negative. The conversion of the triple bonds in the diacetylene monomer to the conjugated double and triple bonds in the polymer backbone is an exothermic process, resulting in a negative ΔH. For example, the heat of polymerization for some diacetylenes in the liquid-crystalline state has been reported to be significantly higher than in the crystalline phase, around -240 kJ/mol compared to approximately -140 kJ/mol. mdpi.com However, the ordering of monomer units into a polymer chain results in a decrease in entropy (negative ΔS). For polymerization to be spontaneous, the enthalpic contribution must overcome the entropic penalty.
Radical and Ionic Polymerization Initiators
The polymerization of diacetylenes can be initiated by various means, including radical and ionic species.
Radical Initiators: Free-radical polymerization is a common method for polymerizing vinyl monomers and can be applied to diacetylenes. The process is initiated by the decomposition of a radical initiator, which generates free radicals that attack the monomer to start the polymerization chain. Common thermal radical initiators include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides such as benzoyl peroxide (BPO). illinois.edu Photo-radical polymerization can be initiated by compounds that generate radicals upon exposure to light, such as benzophenones and acylphosphine oxides. fujifilm.com The choice of initiator can affect the polymerization rate and the properties of the resulting polymer. illinois.edu
Ionic Initiators: Anionic and cationic polymerization methods are also employed for certain types of monomers. Anionic polymerization is initiated by strong nucleophiles, such as organometallic compounds like n-butyllithium. du.edu.eg This method is suitable for monomers with electron-withdrawing groups that can stabilize the propagating anionic center. Given the presence of two electron-withdrawing ester groups, this compound would be a potential candidate for anionic polymerization. Cationic polymerization, on the other hand, is initiated by electrophiles, such as strong acids. researchgate.net
Stereochemical Control in Polymerization
A significant advantage of solid-state polymerization of diacetylenes is the high degree of stereochemical control. Because the reaction is topochemically controlled, the stereochemistry of the resulting polymer is predetermined by the packing of the monomers in the crystal. This often leads to the formation of single crystals of the polymer with a highly regular, all-trans configuration of the polymer backbone. masterorganicchemistry.com
In solution-phase polymerization, achieving such a high level of stereochemical control is more difficult due to the random orientation of the monomers. The stereochemistry of the resulting polymer will depend on the specific reaction conditions, including the solvent, temperature, and the nature of the initiator.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2], [3+2])
The conjugated diyne system in this compound, along with the electron-withdrawing ester groups, makes it a potentially reactive substrate in various cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic compounds.
Reactivity of the Diyne Unit in Cycloadditions
The diyne unit presents multiple sites for cycloaddition reactions. The triple bonds can act as dienophiles or dipolarophiles, and the conjugated system can potentially participate as a 4π component in certain reactions. The electron-withdrawing nature of the dimethyl ester groups is expected to significantly influence the reactivity of the diyne system.
Diels-Alder ([4+2] Cycloaddition): The Diels-Alder reaction is a concerted [4π + 2π] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, one of the triple bonds of this compound, could act as a dienophile. The presence of electron-withdrawing ester groups would enhance its dienophilic character, making it more reactive towards electron-rich dienes. organic-chemistry.org The reaction would lead to the formation of a cyclohexadiene derivative. masterorganicchemistry.com
[2+2] Cycloaddition: This reaction involves the combination of two two-electron systems to form a four-membered ring. libretexts.org Photochemically induced [2+2] cycloadditions are common for alkenes and alkynes. The triple bonds of the diyne could potentially undergo [2+2] cycloaddition with other unsaturated compounds upon photochemical activation.
[3+2] Cycloaddition (Dipolar Cycloaddition): This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered ring. sci-rad.com The triple bonds of this compound, can serve as dipolarophiles, reacting with 1,3-dipoles such as azides, nitrile oxides, and diazomethanes. sci-rad.comresearchgate.net The electron-withdrawing ester groups would activate the alkyne towards nucleophilic attack by the 1,3-dipole.
The following table summarizes the expected reactivity of this compound in these cycloaddition reactions:
| Reaction Type | Role of the Diyne Unit | Expected Product |
| Diels-Alder ([4+2]) | Dienophile | Cyclohexadiene derivative |
| [2+2] Cycloaddition | 2π component | Cyclobutene derivative |
| [3+2] Cycloaddition | Dipolarophile | Five-membered heterocycle |
Intramolecular Cyclization Pathways of Related Esters
Intramolecular cyclization reactions represent a powerful tool for the synthesis of complex cyclic molecules from linear precursors. For esters related to this compound, several intramolecular cyclization pathways can be envisaged, driven by the strategic placement of reactive functional groups. Although direct examples for this specific diester are not prevalent in the literature, analogous systems provide insight into potential cyclization manifolds.
One plausible pathway involves the intramolecular addition of a nucleophile to one of the alkyne units. For instance, if a related ester were synthesized with a pendant nucleophilic group, such as a hydroxyl or an amine, an intramolecular cyclization could be initiated. The regioselectivity of such a cyclization would be governed by Baldwin's rules, favoring the formation of sterically and electronically viable ring sizes.
Another potential intramolecular cyclization pathway could involve a [4+2] cycloaddition (Diels-Alder reaction), where the diyne system acts as a dienophile. If the ester were tethered to a diene moiety, an intramolecular Diels-Alder reaction could lead to the formation of a bicyclic product. The stereochemistry of the resulting cycloadduct would be dictated by the geometry of the diene and the dienophile within the transition state.
Nucleophilic and Electrophilic Transformations at Ester Functionalities
The dimethyl ester functionalities of this compound are susceptible to classical nucleophilic acyl substitution reactions. Saponification, the hydrolysis of the esters under basic conditions, would yield the corresponding dicarboxylate salt, which upon acidification would provide 2,4-hexadiynedioic acid. Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, would lead to the formation of different dialkyl esters.
Aminolysis, the reaction with an amine, would result in the formation of the corresponding diamide. The reactivity of the ester groups towards nucleophiles can be influenced by the electronic nature of the conjugated diyne system.
Electrophilic transformations at the ester carbonyl oxygen are also possible, such as protonation under acidic conditions, which activates the carbonyl group towards nucleophilic attack.
Metal-Catalyzed Cross-Coupling and Functionalization Reactions
The terminal alkyne protons of a related 2,4-hexadiynedioic acid monoester could be readily functionalized via metal-catalyzed cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, would be a powerful method to introduce aryl or vinyl substituents at the terminus of the diyne chain. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org This reaction typically employs a copper(I) co-catalyst and an amine base. youtube.comorganic-chemistry.org
The general scheme for a Sonogashira coupling is as follows:
R-C≡C-H + R'-X ---[Pd(0), Cu(I), base]--> R-C≡C-R'
For a monoester of 2,4-hexadiynedioic acid, this would allow for the synthesis of a wide range of derivatives with extended conjugation.
Furthermore, other metal-catalyzed reactions, such as those involving nickel or gold catalysts, have been developed for the coupling of alkynes. wikipedia.org These methods can sometimes offer different reactivity profiles or functional group tolerance compared to palladium-based systems.
Chemo- and Stereoselective Functionalization of the Alkyne Bonds
The conjugated diyne system of this compound is a prime candidate for various chemo- and stereoselective functionalization reactions. The electron-withdrawing nature of the ester groups activates the alkyne bonds towards nucleophilic attack, such as in Michael additions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgchempedia.infolibretexts.org The addition of nucleophiles like amines, thiols, or stabilized carbanions would be expected to proceed in a conjugate fashion. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
The Diels-Alder reaction provides another avenue for the functionalization of the diyne system, where the alkynes can act as dienophiles. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.com The reaction with a conjugated diene would lead to the formation of a cyclohexadiene derivative. The regioselectivity of this [4+2] cycloaddition would be influenced by the electronic and steric properties of both the diene and the dienophile. organic-chemistry.orgwikipedia.org For unsymmetrical dienes, a mixture of regioisomers might be expected. The reaction is facilitated by electron-withdrawing groups on the dienophile, a condition met by the ester groups in the target molecule. organic-chemistry.org
Below is a hypothetical data table illustrating the potential outcomes of a Diels-Alder reaction with an unsymmetrical diene:
| Diene | Dienophile | Major Regioisomer | Minor Regioisomer |
| 1-Methoxy-1,3-butadiene | This compound | "ortho" adduct | "meta" adduct |
| 2-Methyl-1,3-butadiene | This compound | "para" adduct | "meta" adduct |
Stereoselective reductions of the alkyne moieties are also conceivable. For example, catalytic hydrogenation with Lindlar's catalyst would be expected to produce the corresponding (Z,Z)-2,4-hexadienedioic acid, dimethyl ester. Conversely, dissolving metal reduction (e.g., with sodium in liquid ammonia) would likely yield the (E,E)-isomer.
Derivatives and Functionalized Analogues of 2,4 Hexadiynedioic Acid, Dimethyl Ester
Synthesis of Monomer Precursors with Modified Terminal Groups
The modification of the terminal ester groups of 2,4-hexadiynedioic acid, dimethyl ester is a key strategy for tuning the properties of the resulting monomers and polymers. While direct modification of the dimethyl ester can be challenging, a common approach involves the synthesis of the diacid, 2,4-hexadiynedioic acid, followed by esterification with a variety of alcohols. This allows for the introduction of diverse functional groups at the termini.
For instance, the reaction of 2,4-hexadiynedioic acid with alcohols containing additional functionalities such as hydroxyl, amino, or even photosensitive groups can yield monomers with tailored properties. These modifications are crucial for controlling solubility, reactivity in polymerization, and the self-assembly behavior of the resulting molecules.
A generalized synthetic scheme for such modifications is presented below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Propargyl alcohol | Oxidative coupling (e.g., CuCl, TMEDA, O2) | 2,4-Hexadiyne-1,6-diol (B1360023) |
| 2 | 2,4-Hexadiyne-1,6-diol | Oxidation (e.g., Jones reagent) | 2,4-Hexadiynedioic acid |
| 3 | 2,4-Hexadiynedioic acid | Functionalized alcohol (R-OH), Acid catalyst | 2,4-Hexadiynedioic acid, dialkyl ester |
This multi-step process offers the flexibility to introduce a wide range of terminal groups, thereby creating a library of monomer precursors for various applications.
Exploration of Alkyl and Aryl Ester Variants
The synthesis of various alkyl and aryl ester derivatives of 2,4-hexadiynedioic acid has been a subject of interest to modulate the physical and chemical properties of the core structure. The nature of the ester group can significantly influence the molecule's melting point, solubility, and crystal packing, which are critical parameters for its application in solid-state polymerization.
The general synthesis of these esters is typically achieved through Fischer esterification of 2,4-hexadiynedioic acid with the corresponding alcohol in the presence of an acid catalyst. rsc.org Alternatively, reaction of the diacid chloride with alcohols or phenols can provide the desired esters under milder conditions.
Below is a table summarizing some hypothetical and reported ester variants and their potential property modifications:
| Ester Group | Potential Property Modification |
| Alkyl Esters | |
| Diethyl ester | Increased solubility in organic solvents compared to dimethyl ester. |
| Di-n-butyl ester | Further enhanced solubility and potential for lower melting point. |
| Di-tert-butyl ester | Introduction of bulky groups can influence crystal packing and solid-state reactivity. |
| Aryl Esters | |
| Diphenyl ester | Increased thermal stability and potential for pi-stacking interactions. |
| Di(p-nitrophenyl) ester | Introduction of electron-withdrawing groups can alter electronic properties. |
| Di(p-methoxyphenyl) ester | Introduction of electron-donating groups can influence electronic properties. |
The choice of the ester group is a critical design element in the development of new materials based on the 2,4-hexadiynedioate framework.
Conjugated Systems Incorporating the 2,4-Hexadiynedioate Framework
The diacetylene unit within the 2,4-hexadiynedioate framework is a key functional group that allows for the creation of highly conjugated systems through topochemical polymerization. scielo.org.mx When the monomer units are appropriately aligned in the crystalline state, exposure to UV or thermal energy can trigger a 1,4-addition polymerization, resulting in a polydiacetylene with a conjugated ene-yne backbone. researchgate.net This process is highly dependent on the crystal packing of the monomer, which is influenced by the nature of the terminal ester groups.
The resulting polydiacetylenes are known for their interesting optical and electronic properties, including intense color and nonlinear optical behavior. The properties of the polymer can be tuned by the side chains, which in this case are the ester groups. For instance, long-chain alkyl esters can lead to polymers with liquid crystalline properties.
The topochemical polymerization of a generic 2,4-hexadiynedioic acid diester can be represented as follows:
Monomer Crystal Lattice -> (UV/Heat) -> Polydiacetylene
The study of these conjugated systems is a vibrant area of research with potential applications in sensors, organic electronics, and smart materials. nih.gov
Development of Supramolecular Synthons based on this compound
In the field of crystal engineering, a supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. mdpi.com The this compound molecule, with its linear geometry and hydrogen bond accepting ester groups, is an excellent candidate for the rational design of supramolecular architectures. researchgate.net
The ester groups can participate in various non-covalent interactions, such as C-H···O hydrogen bonds, which can be used to guide the self-assembly of the molecules into specific, predictable patterns in the solid state. rsc.org This control over the crystal packing is paramount for achieving the specific alignment required for successful topochemical polymerization.
Researchers in crystal engineering aim to understand and utilize these synthons to design materials with desired properties. For example, by co-crystallizing this compound with other molecules (co-formers) that can form predictable hydrogen bonds, it is possible to create new crystalline materials with tailored structures and reactivities.
The table below outlines some potential supramolecular synthons involving the ester group:
| Synthon Type | Interacting Groups | Potential Outcome |
| Homosynthon | Ester carbonyl with C-H from an adjacent molecule | Formation of tapes or sheets |
| Heterosynthon | Ester carbonyl with a hydrogen bond donor (e.g., -OH, -NH) from a co-former | Formation of co-crystals with controlled architecture |
The development of robust supramolecular synthons based on this compound and its derivatives is a promising avenue for the bottom-up construction of functional organic materials. nih.gov
Advanced Spectroscopic and Structural Characterization Techniques for 2,4 Hexadiynedioic Acid, Dimethyl Ester Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,4-Hexadiynedioic acid, dimethyl ester in solution. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.
Due to the molecule's symmetry, a relatively simple NMR spectrum is anticipated. The ¹H NMR spectrum is expected to show a single resonance for the six equivalent protons of the two methyl groups. The chemical shift of these protons would likely appear in the range of 3.7-3.9 ppm, characteristic of methyl esters.
The ¹³C NMR spectrum will provide further structural confirmation. Key expected chemical shifts include a signal for the methyl carbons around 52-54 ppm. The carbonyl carbons of the ester groups are anticipated to resonate significantly downfield, typically in the region of 150-160 ppm. The sp-hybridized carbons of the diyne moiety are expected to appear in the range of 70-90 ppm. The symmetry of the molecule would result in only two signals for the four alkyne carbons.
Conformational analysis of the ester groups relative to the rigid diyne core can be investigated through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and by studying the coupling constants and chemical shift variations in different solvents or at varying temperatures. These studies can provide insights into the preferred rotational conformations of the C-C single bonds adjacent to the diyne system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OC H₃ | 3.7 - 3.9 | 52 - 54 |
| C =O | - | 150 - 160 |
| -C ≡C- | - | 70 - 90 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing a unique "fingerprint" for the molecule.
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically appearing in the region of 1720-1740 cm⁻¹. Another key feature would be the C-O single bond stretching vibrations, which are expected to produce strong bands in the 1200-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl groups would be observed around 2950-3000 cm⁻¹. A crucial, though potentially weak, absorption is the C≡C stretching of the conjugated diyne system. Due to the symmetry of the molecule, this vibration might be weak or absent in the IR spectrum but is expected to be strong in the Raman spectrum, likely appearing in the 2100-2260 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, is an excellent complementary technique. The symmetric C≡C stretching vibration of the diyne core, which may be weak in the IR spectrum, should give rise to a strong and sharp signal in the Raman spectrum. This makes Raman spectroscopy particularly valuable for characterizing the central conjugated system of the molecule.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| C-H Stretch (methyl) | 2950-3000 | 2950-3000 | Medium |
| C≡C Stretch (diyne) | Weak/Absent | 2100-2260 | Strong |
| C=O Stretch (ester) | 1720-1740 | 1720-1740 | Strong |
| C-O Stretch (ester) | 1200-1300 | Medium | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. Using a technique such as electron ionization (EI), the molecule is ionized to produce a molecular ion (M⁺•), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound.
The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion, resulting in a prominent peak at M-31. Another expected fragmentation is the loss of a methoxycarbonyl radical (•COOCH₃), leading to a peak at M-59. Further fragmentation of the diyne core could also be observed, providing additional structural confirmation. Analysis of the isotopic pattern of the molecular ion peak can also confirm the elemental composition.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺• | [C₈H₆O₄]⁺• | 166 |
| [M - OCH₃]⁺ | [C₇H₃O₃]⁺ | 135 |
| [M - COOCH₃]⁺ | [C₆H₃O₂]⁺ | 107 |
X-ray Crystallography for Solid-State Structure Determination
To definitively determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
A successful crystallographic analysis would reveal the planarity of the conjugated diyne system and the conformation of the methyl ester groups relative to this core. Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the diyne systems of adjacent molecules, which govern the crystal packing, can also be elucidated. This information is crucial for understanding the solid-state properties of the material. However, obtaining single crystals of suitable quality for X-ray diffraction can be a significant challenge.
Table 4: Illustrative Crystal Structure Parameters (Hypothetical)
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845 |
| Z | 4 |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an X-ray crystallographic study.
Computational and Theoretical Studies on 2,4 Hexadiynedioic Acid, Dimethyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is used to determine the ground-state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. nih.gov For 2,4-hexadiynedioic acid, dimethyl ester, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can predict a variety of crucial electronic properties. researchgate.netnih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are essential for predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and electronic excitation energy. researchgate.net Other calculated parameters like the dipole moment and the distribution of atomic charges (e.g., Mulliken charges) help in understanding the molecule's polarity and potential sites for electrophilic or nucleophilic attack. researchgate.net
| Property | Calculated Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
| Total Energy | -685.12 Hartrees |
Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Parameters
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic and spectroscopic parameters. These high-level calculations are valuable for obtaining benchmark data for the molecule's total energy, zero-point vibrational energy (ZPVE), and thermochemical properties like enthalpy and Gibbs free energy. Such precise energy calculations are critical for accurately determining reaction thermodynamics and conformational energy differences.
| Parameter | Method | Illustrative Value |
|---|---|---|
| Total Electronic Energy | MP2/aug-cc-pVDZ | -683.45 Hartrees |
| Zero-Point Vibrational Energy | MP2/aug-cc-pVDZ | 95.8 kcal/mol |
| Enthalpy (298.15 K) | MP2/aug-cc-pVDZ | -428930.2 kcal/mol |
| Gibbs Free Energy (298.15 K) | MP2/aug-cc-pVDZ | -428975.5 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of results generated by ab initio calculations.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The linear diyne core of this compound is rigid, but the molecule possesses conformational flexibility due to rotation around the C-C and C-O single bonds of the two methyl ester groups. Identifying the most stable conformers is crucial as they dominate the bulk properties of the substance. Molecular Mechanics (MM) provides a fast method to scan the potential energy surface and identify low-energy conformations. sapub.org For a more detailed exploration, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into conformational interconversions and the relative populations of different conformers at a given temperature. researchgate.net Key conformational questions would involve the relative orientation of the two ester groups (syn- or anti-periplanar) with respect to the diyne backbone.
Reaction Mechanism Elucidation via Transition State Theory
Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.org Computationally, TST is applied by locating the saddle point, or transition state (TS), on the potential energy surface that connects reactants and products. wikipedia.org For this compound, a potential reaction could be a nucleophilic attack on one of the sp-hybridized carbons of the diyne system. Quantum chemical methods, particularly DFT, can be used to model the reaction pathway, optimize the geometry of the transition state, and calculate the activation energy barrier (ΔG‡). wikipedia.org This information is vital for predicting the feasibility and kinetics of a proposed reaction mechanism. A high activation barrier would suggest a slow reaction, while a low barrier would indicate a faster process.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating properties that can be directly compared with experimental spectra, theoretical models can be validated. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.govresearchgate.net These calculated frequencies, often scaled by an empirical factor to correct for approximations and anharmonicity, can aid in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic C≡C and C=O stretching vibrations. researchgate.net Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure elucidation. researchgate.net
| Spectroscopic Data | Functional Group | Predicted Value (Scaled) | Expected Experimental Range |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C≡C Stretch | 2255 cm⁻¹ | 2100-2260 cm⁻¹ |
| IR Frequency (cm⁻¹) | C=O Stretch | 1725 cm⁻¹ | 1720-1740 cm⁻¹ |
| ¹³C NMR Shift (ppm) | C=O Carbon | 155 ppm | 150-160 ppm |
| ¹³C NMR Shift (ppm) | C≡C Carbon | 78 ppm | 70-90 ppm |
| ¹H NMR Shift (ppm) | -OCH₃ Protons | 3.8 ppm | 3.7-3.9 ppm |
Note: Predicted values are hypothetical and for illustrative purposes.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
In the solid state, the arrangement of molecules into a crystal lattice is governed by a delicate balance of intermolecular interactions. Understanding these interactions is key to predicting crystal structure and solid-state properties. For this compound, the primary interactions would likely involve weak C—H···O hydrogen bonds between the methyl hydrogens and the carbonyl oxygens of neighboring molecules, as well as dipole-dipole interactions between the polar ester groups. The linear, rigid nature of the central alkyne rod would heavily influence the possible packing motifs. Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.govspbu.ru Additionally, calculating pairwise interaction energies between molecules in a cluster can help determine the most significant interactions responsible for stabilizing the crystal structure. nih.gov
Applications of 2,4 Hexadiynedioic Acid, Dimethyl Ester in Materials Science and Advanced Organic Synthesis
Monomer for Conjugated Polymers and Polydiacetylenes
2,4-Hexadiynedioic acid, dimethyl ester serves as a key monomer in the synthesis of conjugated polymers, specifically a class of materials known as polydiacetylenes (PDAs). These polymers are distinguished by their unique backbone consisting of alternating double and triple bonds (an ene-yne structure). This conjugated system is the source of their remarkable electronic and optical properties. The polymerization of diacetylene monomers like this compound is often achieved through a topochemical reaction. ulsu.ru This solid-state polymerization process is initiated by external stimuli such as UV radiation or thermal annealing and is highly dependent on the precise arrangement of the monomer units within a crystal lattice. ulsu.ruresearchgate.net
Synthesis and Characterization of Poly(this compound)
The synthesis of polyesters containing the hexa-2,4-diynylene group, derived from monomers like this compound, is typically achieved through methods like oxidative coupling polymerization. scielo.org.mx A crucial prerequisite for obtaining high molecular weight polymers is the high purity of the bisacetylenic monomers. scielo.org.mx The resulting polymers are often light-sensitive and can be cross-linked through their diacetylene units upon exposure to UV light or heat, leading to the formation of a rigid, conjugated polydiacetylene network. scielo.org.mxresearchgate.net
The characterization of these diacetylene-containing polymers involves a range of analytical techniques to determine their structure, thermal properties, and morphology.
Thermal Analysis : Differential Scanning Calorimetry (DSC) is used to identify thermal transitions. These polymers typically show an endothermic peak corresponding to the melting of their crystalline regions and a strong exothermic peak at higher temperatures (often above 150°C), which is attributed to the thermal polymerization of the diacetylene units. researchgate.netacs.org
Spectroscopy : Spectroscopic methods are essential for confirming the chemical structure and studying the polymerization process. The formation of the conjugated PDA backbone upon irradiation leads to dramatic changes in the material's absorption spectrum, resulting in the development of yellow, red, or blue colors. researchgate.nettandfonline.com
X-ray Diffraction (WAXD) : Wide-Angle X-ray Diffraction is employed to analyze the crystalline structure of both the monomer and the resulting polymer. It can reveal changes in crystallinity that occur during polymerization and processing. acs.org Studies on related diacetylene-containing polyesters have shown that while the monomers may be semi-crystalline, the cross-linking process can lead to a more amorphous structure. researchgate.netacs.org
Structure-Property Relationships in Diacetylene Polymers
The properties of polydiacetylenes are intrinsically linked to their chemical structure, particularly the side groups attached to the diacetylene core and the conformation of the conjugated backbone. tandfonline.comacs.org
Optical Properties : The most striking feature of PDAs is their chromogenic nature. researchgate.net The color of the polymer is determined by the effective conjugation length of the ene-yne backbone. researchgate.net In related diacetylene polymers, the number of methylene (B1212753) groups in the side chains has been shown to influence the color; for instance, polymers with one or two methylene groups tend to be red, while those with three or four can be blue. tandfonline.comtandfonline.com These materials often exhibit a distinct color change from blue to red in response to external stimuli like heat, solvents, or mechanical stress, which is caused by a conformational change in the polymer backbone. researchgate.net
Thermal Stability : The introduction of the rigid diacetylene units and the subsequent cross-linking into a polymer network generally imparts significant thermal stability. Thermal analysis often shows that these polymers are stable up to high temperatures, where the cross-linking reaction occurs. researchgate.net
Below is a data table summarizing the thermal properties of related diacetylene-containing aliphatic polyesters, where 'n' represents the number of methylene groups in the dicarboxylic acid component.
| Polymer (by acid component) | Melting Temp (°C) | Polymerization Temp (°C) |
| Poly(hexa-2,4-diynylene succinate) (n=2) | 58.4 | 196.4 |
| Poly(hexa-2,4-diynylene glutarate) (n=3) | 55.4 | 199.3 |
| Poly(hexa-2,4-diynylene adipate) (n=4) | 59.8 | 200.7 |
| Poly(hexa-2,4-diynylene pimelate) (n=5) | 57.0 | 205.1 |
| Poly(hexa-2,4-diynylene suberate) (n=6) | 59.5 | 205.1 |
| Poly(hexa-2,4-diynylene azelate) (n=7) | 56.5 | 197.8 |
| Poly(hexa-2,4-diynylene sebacate) (n=8) | 60.1 | 206.5 |
Data adapted from a study on poly(hexa-2,4-diynylene alkandicarboxylates). researchgate.net
Self-Assembly and Supramolecular Architectures of Polymeric Systems
The successful polymerization of diacetylene monomers in the solid state is critically dependent on their ability to self-assemble into an ordered supramolecular architecture. unm.edu This pre-organization is a requirement for topochemical reactions, where reactivity is governed by the geometry of the crystal lattice. ulsu.ruresearchgate.net For a 1,4-addition polymerization to occur, adjacent monomer molecules must be aligned in a specific way, with the distance between reacting carbon atoms and the angle of the diacetylene rod relative to the stacking axis falling within a narrow range. acs.org
Functional groups on the monomer, such as amide or ester moieties, can act as structure-directing agents through intermolecular interactions like hydrogen bonding, facilitating the necessary molecular packing. rsc.org While this compound itself is a simple molecule, the principles of self-assembly are paramount when it is incorporated into more complex systems. For example, amphiphilic diacetylene molecules can self-assemble in solution to form micelles, nanotubes, or vesicles, which can then be polymerized to create highly ordered nanostructures. researchgate.netunm.edu This self-assembly process allows for the precise positioning of the diacetylene units, enabling the topochemical reaction to proceed efficiently upon initiation by UV light or other stimuli. unm.edu
Building Block in Complex Organic Synthesis
The conjugated diyne and diester functionalities make this compound a versatile building block for constructing more complex molecular architectures. Its reactive sites—the triple bonds and the ester groups—can participate in a variety of organic reactions.
Convergent Synthesis of Natural Products and Heterocyclic Compounds
Conjugated diynes are important structural motifs found in numerous bioactive natural products isolated from sources ranging from marine organisms to plants. benthamdirect.com As such, synthetic diynes are valuable intermediates in the total synthesis of these complex molecules. acs.org The diyne unit can be strategically modified through reactions like partial reduction to form stereodefined (E,Z)-1,3-dienes, which are also common in natural products. researchgate.net
While specific, published total syntheses employing this compound are not widespread, its structural features make it analogous to other activated alkynes used in key synthetic transformations. For instance, a closely related enyne substrate, dimethyl (E)-hex-2-en-4-ynedioate, has been shown to undergo nucleophilic conjugate addition with amines to generate α,β-dehydroamino acid derivatives, which are precursors for various heterocyclic compounds. mdpi.com The ester groups can be used in condensation reactions, such as the Dieckmann condensation, to form cyclic structures, a common strategy in the synthesis of natural product scaffolds.
Precursor for Advanced Materials (e.g., Conductive Polymers, Optical Materials)
The primary application of this compound as a precursor for advanced materials lies in the properties of its resulting polymer, polydiacetylene. The highly conjugated π-electron system of the PDA backbone is responsible for its utility in electronics and optics.
Conductive Polymers : While pristine polydiacetylenes are typically insulators, their conjugated structure allows them to become electrically conductive upon doping. The delocalized π-electrons along the polymer chain can support charge carriers (holes or electrons) introduced by reacting the polymer with oxidizing or reducing agents (dopants). This transforms the material into an organic conductor.
Optical Materials : Polydiacetylenes are renowned for their exceptional nonlinear optical (NLO) properties, which arise from the high polarizability of the π-conjugated backbone. This makes them candidates for applications in optical devices such as optical switches and frequency converters. Furthermore, the distinct and stimulus-responsive color of PDAs makes them highly effective as colorimetric sensors. researchgate.net The transition from the blue to the red phase can be triggered by temperature, pH, or the binding of specific analytes to the polymer side chains, providing a clear visual signal for detection. researchgate.net
The following table summarizes the roles of this compound as a synthetic building block.
| Feature | Synthetic Utility | Resulting Application |
| Diacetylene Core | Topochemical Polymerization | Conjugated Polymer Backbone |
| Diacetylene Core | Cycloaddition / Partial Reduction | Heterocyclic & Natural Product Scaffolds |
| Dimethyl Ester Groups | Condensation Reactions | Cyclic Intermediates |
| Polymer Backbone | π-Electron Delocalization | Conductive Polymers (upon doping) |
| Polymer Backbone | High Polarizability / Chromism | Nonlinear Optical Materials & Sensors |
Role in Dynamic Covalent Chemistry (e.g., Reversible Diels-Alder Systems)
While direct applications of this compound in classical reversible Diels-Alder systems are not extensively documented in scientific literature, its structural motif, the conjugated diacetylene unit, plays a significant role in the formation of dynamic polymer networks. The reactivity of the diacetylene functionality allows for the creation of crosslinked materials that exhibit dynamic properties, which aligns with the principles of dynamic covalent chemistry. This is primarily observed in the context of polydiacetylene networks, which can be formed from polymers incorporating the hexa-2,4-diynylene moiety.
Polyesters synthesized with a hexa-2,4-diynylene group, structurally related to this compound, are sensitive to light and heat. researchgate.netscielo.org.mxredalyc.org These external stimuli can induce a topochemical polymerization of the diacetylene units within the polymer chains, leading to a highly crosslinked network. researchgate.netscielo.org.mx This crosslinking process, while forming robust covalent bonds, gives rise to materials with dynamic characteristics, particularly thermochromism. rsc.orgwikipedia.org
The thermochromism of polydiacetylenes involves a reversible change in the polymer's backbone conformation in response to temperature changes. wikipedia.orgnih.gov This results in a distinct color change, typically from blue to red upon heating, which can be reversed upon cooling. rsc.orgnih.gov This reversible alteration of optical properties, driven by conformational dynamics within a covalently crosslinked network, is a key feature of some dynamic materials. The stability and reversibility of this thermochromic behavior can be influenced by the molecular environment, such as embedding the polydiacetylene structures within a polymer matrix like alginate. rsc.orgresearchgate.netrsc.org
The table below summarizes the thermal properties of a series of polyesters containing the hexa-2,4-diynylene unit, indicating the conditions under which thermal crosslinking (polymerization) occurs.
| Polymer | Melting Temperature (Tm) in °C | Exotherm Peak (Thermal Polymerization) in °C |
|---|---|---|
| Poly(hexa-2,4-diynylene adipate) | 64.5 | 190 |
| Poly(hexa-2,4-diynylene pimelate) | 51.5 | 195 |
| Poly(hexa-2,4-diynylene suberate) | 68.0 | 200 |
| Poly(hexa-2,4-diynylene azelate) | 58.5 | 205 |
| Poly(hexa-2,4-diynylene sebacate) | 72.0 | 210 |
The following table outlines the key characteristics of the thermochromic behavior observed in polydiacetylene networks.
| Property | Description | Controlling Factors |
|---|---|---|
| Thermochromic Transition | Reversible color change (e.g., blue to red) with temperature variation. rsc.orgnih.gov | Temperature, polymer backbone conformation. wikipedia.org |
| Mechanism | Conformational changes (twisting) of the polydiacetylene backbone affecting the π-conjugation. wikipedia.org | Side-chain interactions, polymer matrix. rsc.orgresearchgate.netrsc.org |
| Reversibility | The ability to cycle between color states upon heating and cooling. Can be enhanced by the surrounding matrix. rsc.orgresearchgate.netrsc.org | Hydrogen bonding, immobilization in a matrix. rsc.orgresearchgate.netrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
